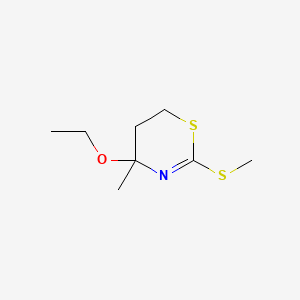
4-Ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromo-2-methylpropanoate with sodium thiomethoxide to form the corresponding thioether. This intermediate is then reacted with ethyl isothiocyanate under basic conditions to yield the desired thiazine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine can undergo various chemical reactions including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the substituents used.
Scientific Research Applications
4-Ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine involves its interaction with specific molecular targets. The sulfur atom in the thiazine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine
- 4-Ethoxy-2-methylsulfanyl-5,6-dihydro-1,3-thiazine
- 4-Methyl-2-ethoxysulfanyl-5,6-dihydro-1,3-thiazine
Uniqueness
4-Ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine is unique due to the presence of both ethoxy and methyl groups on the thiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15NOS2 |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
4-ethoxy-4-methyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine |
InChI |
InChI=1S/C8H15NOS2/c1-4-10-8(2)5-6-12-7(9-8)11-3/h4-6H2,1-3H3 |
InChI Key |
ZPDGXQPEJOFELL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCSC(=N1)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)






![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)


![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)

